molecular formula C24H38O4 B566026 6-Acetoxy Belamcandol B CAS No. 1388841-30-2

6-Acetoxy Belamcandol B

Cat. No.: B566026
CAS No.: 1388841-30-2
M. Wt: 390.564
InChI Key: SEHINANGVRSSGQ-FPLPWBNLSA-N
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Description

6-Acetoxy Belamcandol B is a natural compound that belongs to the family of belamcandol. . This compound has gained significant attention due to its potential therapeutic and environmental applications.

Scientific Research Applications

6-Acetoxy Belamcandol B has diverse applications in scientific research:

    Chemistry: Used as a biochemical reagent in proteomics research.

    Biology: Studied for its role in inhibiting enzymes like 5-lipoxygenase, which is involved in inflammatory processes.

    Medicine: Potential therapeutic applications due to its anti-inflammatory and antioxidant properties.

    Industry: Used in the development of environmentally friendly pesticides and herbicides

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Acetoxy Belamcandol B can be synthesized through various chemical reactions involving its precursor, Belamcandol B. The synthesis typically involves acetylation reactions where an acetoxy group is introduced to the Belamcandol B molecule. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine under controlled temperature and pressure .

Industrial Production Methods: Industrial production of this compound involves the extraction of Belamcandol B from the seeds of Belamcanda chinensis followed by chemical modification. The extraction process includes solvent extraction techniques using solvents like ethanol or methanol. The extracted Belamcandol B is then subjected to acetylation to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 6-Acetoxy Belamcandol B undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to its precursor forms.

    Substitution: The acetoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogenating agents or nucleophiles under controlled temperature and pressure.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of Belamcandol B.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 6-Acetoxy Belamcandol B involves its interaction with specific molecular targets. It inhibits the activity of enzymes like 5-lipoxygenase, which plays a crucial role in the biosynthesis of leukotrienes, inflammatory mediators. By inhibiting this enzyme, this compound reduces inflammation and oxidative stress .

Comparison with Similar Compounds

    Belamcandol A: Another compound from the same family with similar anti-inflammatory properties.

    Belamcandol C: Known for its antioxidant activities.

    Belamcandol D: Studied for its potential use in cancer therapy.

Uniqueness of 6-Acetoxy Belamcandol B: this compound stands out due to its specific acetoxy group, which enhances its bioavailability and potency compared to other belamcandols. Its unique structure allows for more efficient inhibition of 5-lipoxygenase, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

[4-hydroxy-2-methoxy-6-[(Z)-pentadec-10-enyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(26)19-23(27-3)24(21)28-20(2)25/h7-8,18-19,26H,4-6,9-17H2,1-3H3/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHINANGVRSSGQ-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCCC1=C(C(=CC(=C1)O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCCCC1=C(C(=CC(=C1)O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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